

Basic characterization of 1-Benzothiophene-5-carboxylic acid derivatives

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Compound of Interest

Compound Name: *1-Benzothiophene-5-carboxylic acid*

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An In-depth Technical Guide to the Basic Characterization of **1-Benzothiophene-5-carboxylic Acid** Derivatives

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental characterization of **1-Benzothiophene-5-carboxylic acid** and its derivatives. It covers physicochemical properties, spectroscopic analysis, common synthetic strategies, and relevant experimental protocols, tailored for professionals in the field of medicinal chemistry and drug discovery.

Physicochemical Properties of the Core Scaffold

1-Benzothiophene-5-carboxylic acid serves as a crucial building block for a wide array of derivatives. Its inherent chemical and physical properties are foundational to its synthetic utility and the characteristics of its subsequent derivatives. The benzothiophene moiety is found in numerous biologically active compounds, making this scaffold highly valuable in pharmaceutical research.

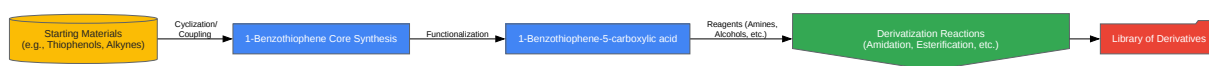
Table 1: Physicochemical Properties of **1-Benzothiophene-5-carboxylic Acid**

Property	Value	Reference
CAS Number	2060-64-2	[1]
Molecular Formula	C ₉ H ₆ O ₂ S	[1]
Molecular Weight	178.21 g/mol	[1][2]
Appearance	White solid	[3]
Melting Point	207-211 °C	[3][4]
Boiling Point	376.2 °C (at 760 mmHg)	[3][4]
pKa (Predicted)	~4.13	[3]
InChIKey	SNBYTKLWZRHESA-UHFFFAOYSA-N	[2][4]

The presence of the carboxylic acid group makes the molecule acidic and provides a reactive handle for various chemical modifications, such as esterification and amidation, to generate diverse libraries of compounds.

Synthesis and Derivatization Strategies

The synthesis of the benzothiophene core can be achieved through various methods, including intramolecular electrophilic cyclization and palladium-catalyzed reactions.[5] Modern protocols often focus on domino reactions and metal-free cascade reactions to improve efficiency and environmental friendliness.[6][7][8] Once the **1-Benzothiophene-5-carboxylic acid** core is obtained, the carboxylic acid moiety is the primary site for derivatization to explore structure-activity relationships (SAR).



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Caption: General workflow for the synthesis and derivatization of **1-Benzothiophene-5-carboxylic acid**.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of newly synthesized derivatives.^[5]
^[9]

Table 2: Key Spectroscopic Data for Characterization

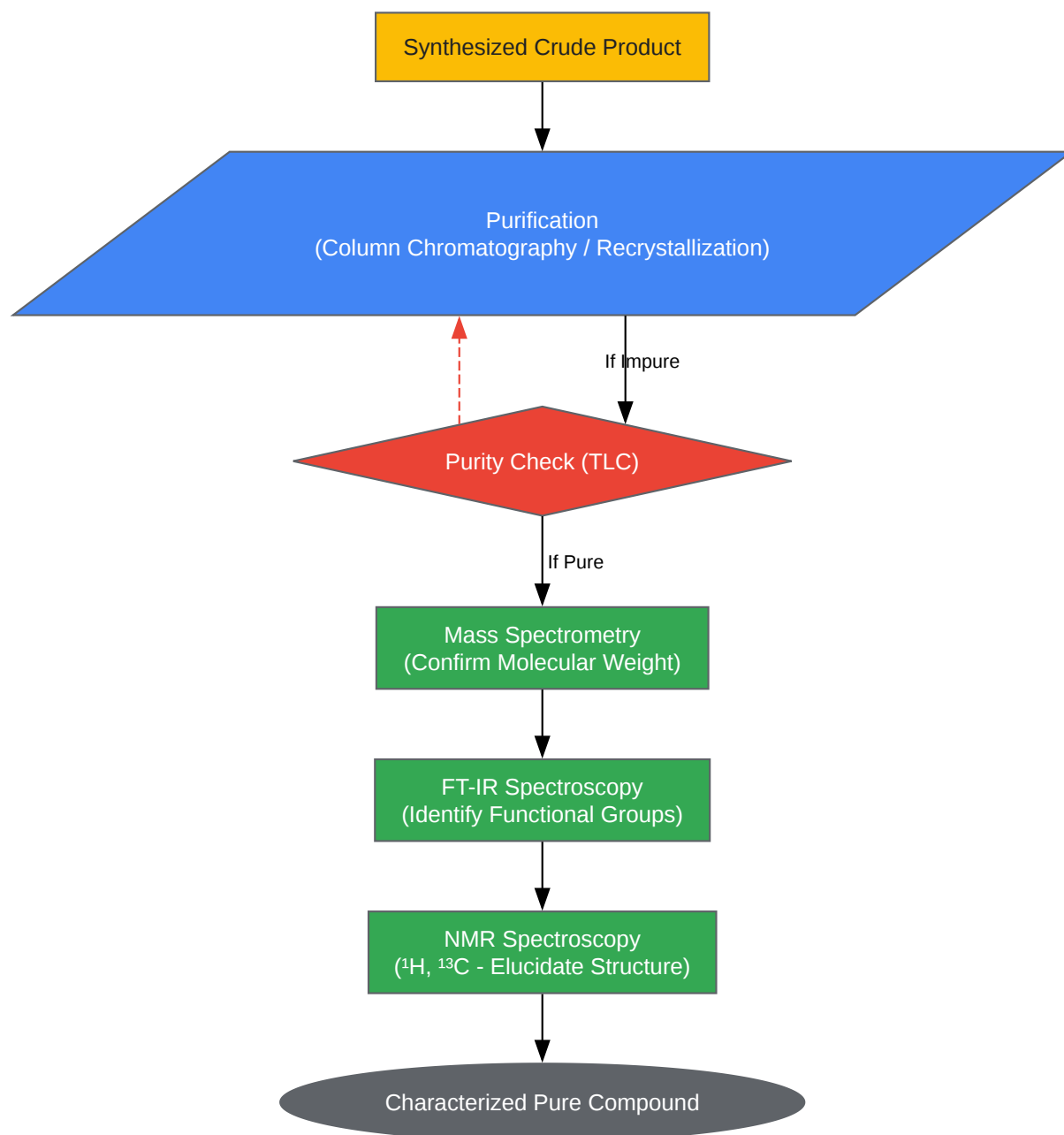
Technique	Key Information Provided	Typical Observations for Benzothiophene Derivatives
^1H NMR	Elucidates the proton environment, including number, type, and connectivity.	Aromatic protons on the benzothiophene ring, signals for substituents. Coupling constants help determine substitution patterns. [5] [6]
^{13}C NMR	Determines the carbon skeleton of the molecule.	Characteristic signals for the fused ring system carbons and the carbonyl carbon of the acid/derivative. [5]
FT-IR	Identifies specific functional groups present in the molecule.	C=O stretch for the carboxylic acid or derivative (amide, ester), C-S stretching, and aromatic C-H bands. [5] [9]
Mass Spectrometry	Confirms the molecular weight and elemental composition.	Provides the molecular ion peak (M^+) corresponding to the calculated mass of the derivative. [9]
TLC	Assesses reaction progress and purity of the final compound.	A single spot under UV visualization typically indicates a pure compound. [5]

Detailed Experimental Protocols

The following sections provide standardized methodologies for the characterization of a novel **1-Benzothiophene-5-carboxylic acid** derivative.

General Characterization Workflow

The systematic characterization of a newly synthesized compound is critical to confirm its identity, purity, and structure before proceeding to biological evaluation.



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Caption: Standard experimental workflow for the purification and characterization of a novel derivative.

Protocol 1: Thin-Layer Chromatography (TLC)

- Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Spotting: Spot the dissolved samples onto a TLC plate (e.g., silica gel 60 F254).[5]
- Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).[5]
- Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[5] Calculate the Retention Factor (R_f) for each spot. A single spot for the purified product indicates high purity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[5]
- ¹H NMR Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Note the integration, multiplicity (singlet, doublet, etc.), and coupling constants (J) in Hertz (Hz).[5]
- ¹³C NMR Acquisition: Record the ¹³C NMR spectrum. This typically requires a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[5]

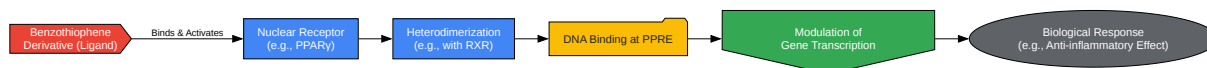
Protocol 3: Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

- Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Data Interpretation: Analyze the resulting mass spectrum to find the molecular ion peak $[M+H]^+$ or $[M]^+$. Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the proposed structure to confirm the molecular formula.[9]

Biological Activities and Potential Mechanisms

Derivatives of benzothiophene are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects.[10][11] Some derivatives have been shown to act as selective estrogen receptor modulators (SERMs) or as inhibitors of specific enzymes.[12] For instance, certain benzothiophene derivatives can activate peroxisome proliferator-activated receptor (PPAR), an intranuclear transcription factor involved in metabolic regulation.[13] Others have shown potent activity against Mycobacterium tuberculosis by potentially targeting enzymes like DprE1.[14]



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Caption: Representative signaling pathway for a benzothiophene derivative acting as a nuclear receptor agonist.

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